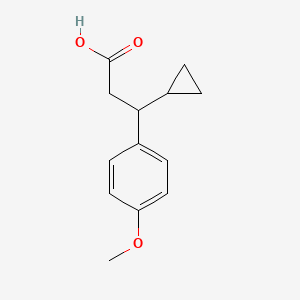

3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid

Description

3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid is a substituted propanoic acid derivative featuring a cyclopropyl group and a 4-methoxyphenyl moiety attached to the central carbon of the propanoic acid backbone. The cyclopropyl group introduces steric bulk and ring strain, which may enhance metabolic stability compared to linear alkyl chains . The 4-methoxyphenyl substituent contributes electron-donating effects via the methoxy group, influencing electronic distribution and solubility. Such compounds are often explored in pharmacological and synthetic chemistry contexts, serving as intermediates or bioactive molecules .

Properties

IUPAC Name |

3-cyclopropyl-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-11-6-4-10(5-7-11)12(8-13(14)15)9-2-3-9/h4-7,9,12H,2-3,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGYHNKELYLFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid typically involves the reaction of cyclopropylmethyl bromide with 4-methoxybenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on charcoal for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium on charcoal

Bases: Sodium hydride, potassium carbonate

Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound .

Scientific Research Applications

Anti-diabetic Properties

Recent studies have highlighted the potential of 3-cyclopropyl-3-(4-methoxyphenyl)propanoic acid as a GPR40 receptor agonist. This receptor is implicated in insulin secretion and glucose metabolism. Research indicates that compounds activating GPR40 can enhance insulin secretion and improve glucose tolerance in diabetic models. For instance, a study demonstrated that derivatives of this compound effectively stimulated insulin secretion and GLP-1 release, suggesting a promising avenue for diabetes treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This action could make it beneficial in treating conditions such as arthritis or other chronic inflammatory disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical pathways, often involving the coupling of cyclopropyl and methoxyphenyl groups via various organic reactions such as Friedel-Crafts acylation or direct alkylation methods.

Table 1: Comparison of Synthesis Methods

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Diabetes Management :

-

Inflammatory Models :

- Research conducted on animal models of arthritis indicated that administration of this compound resulted in reduced joint inflammation and pain, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell proliferation, and other physiological processes . The exact molecular targets and pathways are still under investigation, but studies suggest its potential role in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences between 3-cyclopropyl-3-(4-methoxyphenyl)propanoic acid and related compounds:

Key Observations:

- Substituent Effects: The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) . However, this reduces aqueous solubility, a trade-off critical in drug design.

- Fluorine in ’s compound increases electronegativity, altering binding affinities.

- Positional Isomerism : Ortho-substituted methoxy () reduces conjugation efficiency compared to para-substitution, affecting UV absorption and reactivity .

Melting Points and Stability:

- 3-(2-Methoxyphenyl)propanoic acid melts at 85–89°C , while nitro-substituted analogs (e.g., ) likely exhibit higher melting points due to intermolecular interactions from polar nitro groups.

- The cyclopropyl group may lower melting points compared to non-cyclic analogs due to reduced molecular symmetry.

Biological Activity

3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHO. The structure features a cyclopropyl group attached to a propanoic acid backbone, with a methoxy-substituted phenyl group that enhances its lipophilicity and potential receptor interactions. This unique structure may influence its biological activity by modulating enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby potentially reducing inflammation and associated pain.

- Receptor Binding : It may interact with various receptors, modulating signaling pathways related to cell proliferation and apoptosis. This mechanism is crucial for its potential anticancer properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated that the compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.

Anticancer Potential

The compound's anticancer activity has been explored through various assays. In a study assessing its effects on cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The IC values were recorded at low micromolar concentrations, indicating potent antiproliferative activity .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Study on Anticancer Activity

In a notable study, this compound was tested on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed significant changes in cell cycle distribution, with an increase in the pre-G1 phase, indicative of apoptosis .

Pharmacokinetic Profile

A pharmacokinetic study demonstrated that after oral administration in animal models, the compound exhibited rapid absorption and distribution across various tissues. Peak plasma concentrations were reached within 30 minutes post-administration, suggesting efficient bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.